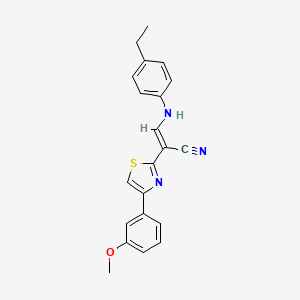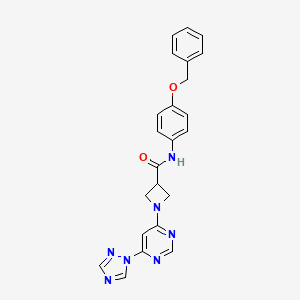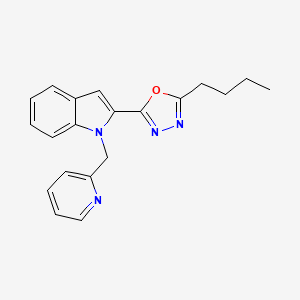
N-isopropyl-2-(naphthalen-1-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(naphthalen-1-yloxy)acetamide, also known as INA, is a synthetic compound that has gained attention in scientific research due to its unique properties. INA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving naphthalene and isopropylamine.
Aplicaciones Científicas De Investigación
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound similar in structure to N-isopropyl-2-(naphthalen-1-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This inhibition is crucial as APN plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a significant factor in tumor growth and metastasis. The compound demonstrated potent APN inhibition and suppressed the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations, indicating its potential as an anti-angiogenic agent (Lee et al., 2005).
Agriculture: Enhancing Fruit Yield and Quality
In agriculture, research involving naphthalene acetamide has shown it can impact the yield and quality of crops. A study on date palms treated with naphthalene acetamide demonstrated that it significantly affected fruit yield and quality. The application of naphthalene acetamide resulted in a higher rate of initial fruit drop compared to control, indicating a complex effect on fruit development and maturation (Tavakoli & Rahemi, 2014).
Thermoelectric Materials
Research into fused lactam polymers for thermoelectric and transistor applications highlights the significance of naphthalene cores in optimizing electronic performance. A study demonstrated that reducing the central acene core size to naphthalene resulted in larger electron affinities, suggesting a more efficient doping process. This optimization led to significant improvements in thermoelectric performance, indicating the potential of naphthalene-based polymers in developing high-performance n-type materials for thermoelectric applications (Chen et al., 2020).
Synthesis Catalysts
Naphthalene derivatives have been explored as substrates in synthetic chemistry for their reactivity and potential in creating complex molecules. A study on the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under solvent-free conditions highlighted the efficiency of nano magnetite (Fe3O4) as a catalyst, demonstrating the versatility of naphthalene derivatives in organic synthesis and their potential applications in medicinal chemistry (Mokhtary & Torabi, 2017).
Naphthalene Diimides in Material Science
Naphthalene diimides (NDIs) have seen extensive application in material science, particularly in the development of supramolecular chemistry, sensors, and molecular switching devices. NDIs' ability to engage in anion-π interactions and their use as gelators for sensing aromatic systems underscore their versatility in creating innovative materials for various technological applications (Kobaisi et al., 2016).
Propiedades
IUPAC Name |
2-naphthalen-1-yloxy-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIRTDWHVKULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321173 |
Source


|
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-isopropyl-2-(naphthalen-1-yloxy)acetamide | |
CAS RN |
28949-26-0 |
Source


|
| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)


![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)


![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
